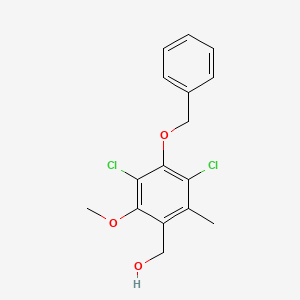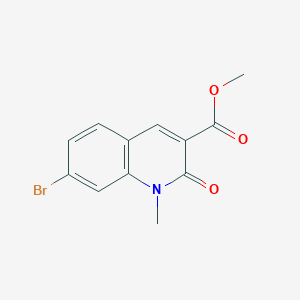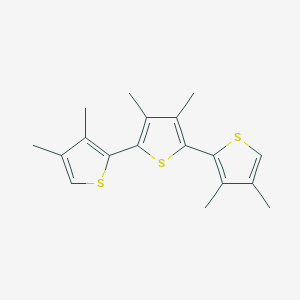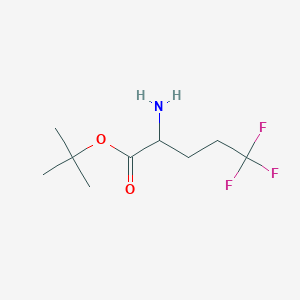![molecular formula C22H29IO B15198583 2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)
2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol is an organic compound characterized by its unique structure, which includes an iodine atom and multiple isopropyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 2,4,6-triisopropylphenol.
Reaction with 2,4,6-triisopropylphenol: The 2-iodobenzoic acid reacts with 2,4,6-triisopropylphenol to form 2-iodo-2’,4’,6’-triisopropyl-[1,1’-biphenyl].
Methylation: The resulting compound is then methylated to introduce the methyl group at the 6-position, forming 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl].
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3-position, resulting in 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation can produce corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and isopropyl groups into molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and isopropyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Similar structure but with methoxy groups instead of a hydroxyl group.
2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl: Similar structure with a methoxy group at the 3-position.
Uniqueness
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol is unique due to the presence of both a hydroxyl group and a methyl group, which can significantly influence its reactivity and interactions compared to its analogs.
This detailed article provides a comprehensive overview of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H29IO |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
2-iodo-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C22H29IO/c1-12(2)16-10-17(13(3)4)21(18(11-16)14(5)6)20-15(7)8-9-19(24)22(20)23/h8-14,24H,1-7H3 |
InChI-Schlüssel |
BJLJAGXHNHQGTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


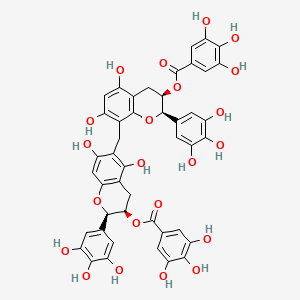

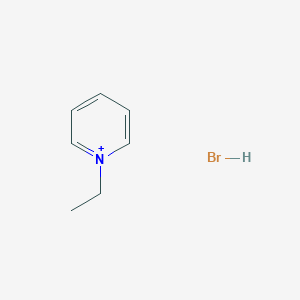
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
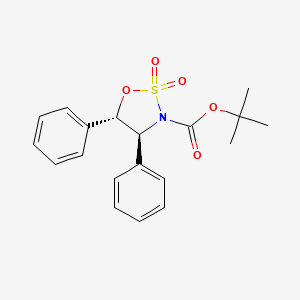


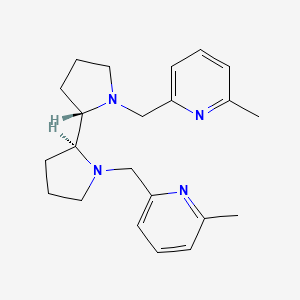
![2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
